molecular formula C6H16Cl2N2O B3095346 trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride CAS No. 1262769-88-9

trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride

Cat. No.: B3095346
CAS No.: 1262769-88-9
M. Wt: 203.11
InChI Key: JLVDRWLILONZCF-USPAICOZSA-N
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Description

trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride (CAS: Not explicitly provided) is a pyrrolidinamine derivative characterized by a methoxy group at the 4-position and a methyl group at the 1-position of the pyrrolidine ring. Its dihydrochloride salt form enhances water solubility, making it suitable for reactions requiring aqueous conditions . Commercial availability is confirmed through suppliers like ECHEMI, which lists the compound in industrial-grade packaging (e.g., 25 kg drums) .

Properties

IUPAC Name

(3S,4S)-4-methoxy-1-methylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)6(4-8)9-2;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVDRWLILONZCF-USPAICOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]([C@H](C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride typically involves the reaction of 4-methoxy-1-methylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in bulk quantities for use in research and development .

Chemical Reactions Analysis

Types of Reactions: trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Pyrrolidinamine Class

The compound shares structural similarities with other substituted pyrrolidinamines. For example:

  • 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride: A pyrazolopyridine derivative with a methyl group and amine functionality.
  • Azoamidine Dihydrochloride Derivatives (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride): These compounds contain azo linkages and amidine groups, making them water-soluble initiators for polymerization.

Functional Group Analysis

  • Amine Functionality : The primary amine at the 3-position, protonated as a dihydrochloride salt, contrasts with secondary or tertiary amines in related compounds (e.g., 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride), which may affect nucleophilicity and biological activity .

Data Table: Key Properties of trans-4-Methoxy-1-methyl-3-pyrrolidinamine Dihydrochloride and Analogues

Compound Name Molecular Formula (Salt Form) Key Substituents Primary Applications
This compound C₇H₁₇Cl₂N₂O (dihydrochloride) 4-methoxy, 1-methyl, 3-amine Synthetic intermediate, R&D
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride C₇H₉ClN₄ Pyrazolopyridine, 3-amine Pharmaceutical research
2,2’-Azobis[2-methyl-N-phenylpropionamidine] dihydrochloride C₂₀H₂₆Cl₂N₆ Azo linkage, amidine groups Polymerization initiator

Pharmacological Potential

  • 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride : Demonstrated versatility in drug discovery, particularly in kinase inhibition and agrochemical development .
  • This compound: No direct pharmacological studies are cited in available literature, though pyrrolidinamines are commonly explored for CNS activity (e.g., dopamine reuptake inhibition).

Stability and Handling Considerations

  • The dihydrochloride salt form of the target compound likely requires storage at 2–8°C to prevent degradation, similar to other amine salts .
  • Azoamidine derivatives demand protection from light and moisture due to their radical-initiating properties .

Biological Activity

Trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by a methoxy group at the fourth position and a methyl group at the first position of the pyrrolidine ring, which influences its pharmacological profile.

Chemical Structure

The molecular formula of this compound is C7H11Cl2NC_7H_{11}Cl_2N with a molecular weight of approximately 188.07 g/mol. The structural representation is as follows:

Structure C7H11Cl2N\text{Structure }\text{C}_7\text{H}_{11}\text{Cl}_2\text{N}

This compound primarily functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This interaction is crucial for modulating glutamate activity, which plays a significant role in neuroplasticity and memory processes. By inhibiting excessive glutamate signaling, it may help prevent excitotoxicity, a mechanism implicated in various neurological disorders, including Alzheimer's disease and other forms of dementia .

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

1. Neuroprotective Effects

  • The compound's ability to modulate NMDA receptor activity suggests potential neuroprotective effects against excitotoxicity-induced neuronal damage .

2. Antimicrobial Properties

3. Anticancer Potential

  • Some pyrrolidine derivatives have shown promise in anticancer assays, indicating that further exploration into this compound could reveal similar properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveModulates NMDA receptor activity to prevent excitotoxicity
AntimicrobialPotential activity against various pathogens
AnticancerPromising results in cytotoxicity assays

Case Study: Neuroprotective Properties

A study investigating the neuroprotective properties of NMDA antagonists showed that compounds similar to trans-4-Methoxy-1-methyl-3-pyrrolidinamine effectively reduced neuronal death in models of excitotoxicity. The results indicated a significant decrease in cell death markers when treated with NMDA antagonists, suggesting a protective effect against neurodegeneration .

Case Study: Anticancer Activity

In vitro assays have demonstrated that certain pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, compounds exhibiting structural similarities to trans-4-Methoxy-1-methyl-3-pyrrolidinamine were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated IC50 values that suggest effective inhibition of cell growth, warranting further investigation into this compound's potential as an anticancer agent .

Q & A

Q. Why is the dihydrochloride salt form preferred over the free base in experimental studies?

The dihydrochloride form enhances aqueous solubility and stability, critical for reproducible pharmacological assays and in vitro studies. Protonation of the amine groups reduces hygroscopicity and improves crystallinity, facilitating storage and handling. Structural confirmation via 1H^1H-NMR and elemental analysis is recommended to verify salt formation .

Q. What are the key steps in synthesizing trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride?

Synthesis typically involves:

  • Ring formation : Azetidine or pyrrolidine precursors are functionalized with methoxy and methyl groups via nucleophilic substitution.
  • Salt formation : The free base is treated with hydrochloric acid in anhydrous ethanol to precipitate the dihydrochloride salt. Critical parameters include stoichiometric control of HCl and inert atmosphere conditions to prevent oxidation .

Q. How is purity assessed for this compound, and what thresholds are acceptable for in vitro studies?

Purity is validated using:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm), targeting ≥95% purity.
  • Mass spectrometry : To confirm molecular ion peaks and rule out side products. Residual solvents (e.g., ethanol, DCM) must comply with ICH Q3C guidelines (<500 ppm) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods resolve chiral discrepancies?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases.
  • Circular dichroism (CD) : To correlate optical activity with stereochemical configuration. Contamination by cis-isomers often arises from incomplete stereocontrol; optimizing reaction temperature and catalysts (e.g., chiral Lewis acids) minimizes this .

Q. What strategies address contradictory spectroscopic data during structural elucidation?

  • Multi-technique validation : Combine 13C^{13}C-NMR, DEPT-135, and 2D-COSY to resolve overlapping signals.
  • X-ray crystallography : Definitive for confirming spatial arrangement, particularly for distinguishing trans vs. cis configurations. Discrepancies in 1H^1H-NMR integration ratios may indicate tautomeric equilibria or residual solvents .

Q. How do reaction conditions influence tautomerization in related dihydrochloride salts?

Tautomerization (e.g., enol-oxo equilibria) is pH- and solvent-dependent. For example:

  • Acidic conditions : Stabilize the ammonium form, suppressing tautomerization.
  • Polar aprotic solvents (DMF, DMSO) : Promote enolization. Dynamic NMR or variable-temperature studies quantify tautomeric populations .

Q. What mechanistic insights guide the optimization of coupling reactions involving this compound?

  • Buchwald-Hartwig amination : Requires palladium catalysts (e.g., XPhos Pd G3) for C–N bond formation.
  • SNAr reactions : Electron-deficient aryl halides react efficiently with the amine group under mild bases (K2_2CO3_3). Kinetic studies (e.g., Eyring plots) identify rate-limiting steps, such as oxidative addition or reductive elimination .

Applications in Drug Discovery

Q. How does the compound interact with biological targets, and what assays validate its selectivity?

  • GPCR binding assays : Radioligand displacement (e.g., 3H^3H-labeled antagonists) quantifies affinity for adrenergic or dopaminergic receptors.
  • Off-target profiling : Use panels like Eurofins CEREP for screening against 50+ receptors/enzymes. Structural analogs show nanomolar affinity for σ-1 receptors, suggesting potential CNS applications .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • In silico ADMET : Tools like SwissADME estimate logP (∼1.2), moderate blood-brain barrier permeability, and CYP450 inhibition risks.
  • Molecular dynamics simulations : Reveal stable binding poses in receptor homology models. Experimental validation via hepatic microsomal stability assays is critical to refine predictions .

Troubleshooting Experimental Challenges

Q. How are low yields in dihydrochloride salt crystallization resolved?

  • Solvent screening : Ternary systems (e.g., H2_2O/EtOH/acetone) improve crystal nucleation.
  • Anti-solvent addition : Dropwise addition of diethyl ether to saturated solutions enhances yield.
    Characterize polymorphs via DSC and PXRD to ensure consistent crystal forms .

Q. What mitigates degradation during long-term storage?

  • Lyophilization : Stabilizes the compound as a free-flowing powder under argon.
  • Light-sensitive packaging : Amber vials with desiccants (silica gel) prevent photodegradation and hygroscopic clumping.
    Accelerated stability studies (40°C/75% RH for 6 months) validate storage protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 2
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride

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